3-[(2-Nitrobenzoyl)oxy]benzoic acid
Description
3-[(2-Nitrobenzoyl)oxy]benzoic acid is a benzoic acid derivative featuring a 2-nitrobenzoyloxy substituent at the 3-position of the aromatic ring. For instance, nitro-substituted benzoic acids are often explored for pharmaceutical and agrochemical applications due to their stability and reactivity .
Properties
CAS No. |
89882-95-1 |
|---|---|
Molecular Formula |
C14H9NO6 |
Molecular Weight |
287.22 g/mol |
IUPAC Name |
3-(2-nitrobenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)9-4-3-5-10(8-9)21-14(18)11-6-1-2-7-12(11)15(19)20/h1-8H,(H,16,17) |
InChI Key |
PEAAVHHLOKTQGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Nitrobenzoyl)oxy]benzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of methyl benzoate, followed by hydrolysis to yield the desired product . Another approach involves treating benzaldehyde under nitration conditions, which initially converts the aldehyde to the acid .
Industrial Production Methods
Industrial production of 3-[(2-Nitrobenzoyl)oxy]benzoic acid often employs large-scale nitration processes. These processes utilize concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The resulting nitrobenzoic acid is then purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Nitrobenzoyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminium hydride or sodium borohydride are common reducing agents.
Substitution: Nitration typically involves concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Conversion to 3-aminobenzoic acid.
Reduction: Formation of 3-hydroxybenzoic acid.
Substitution: Various substituted nitrobenzoic acids depending on the substituents introduced.
Scientific Research Applications
3-[(2-Nitrobenzoyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug development and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(2-Nitrobenzoyl)oxy]benzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the benzoyloxy group significantly influences molecular properties:
| Compound Name | Substituent | Molecular Formula | Molar Mass (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 3-[(2-Nitrobenzoyl)oxy]benzoic acid | 2-Nitrobenzoyloxy | C₁₄H₉NO₇ | 303.23 | High acidity, potential for drug synthesis | Inferred |
| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) | 3-(Chloromethyl)benzoyloxy | C₁₅H₁₁ClO₅ | 306.70 | Immunomodulatory applications, nanotechnology carrier | |
| 3-[(2-Methylbenzyl)oxy]benzoic acid | 2-Methylbenzyloxy | C₁₅H₁₄O₃ | 242.27 | Irritant, used in synthetic intermediates | |
| 3-[(2-Fluorobenzyl)oxy]benzoic acid | 2-Fluorobenzyloxy | C₁₅H₁₁FO₃ | 258.25 | Enhanced reactivity for esterification/amide formation | |
| 2-[[3-[(Dichlorofluoromethyl)thioamino]benzoyl]oxy]benzoic acid | Complex halogenated substituent | C₁₆H₁₀Cl₂F₄NO₃S | 449.22 | High toxicity, specialized agrochemical uses |
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro group in 3-[(2-Nitrobenzoyl)oxy]benzoic acid increases acidity compared to methyl or halogenated analogs, favoring reactions like nucleophilic substitution.
- Halogen Effects: Chlorine and fluorine substituents enhance bioactivity and metabolic stability. For example, 3-CH2Cl shows promise in immunomodulation, while fluorinated analogs exhibit improved pharmacokinetics .
- Complex Substituents : Compounds with multi-halogenated groups (e.g., dichlorofluoromethyl) demonstrate higher toxicity and niche applications in pesticides .
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